Research has extensively explored the mode of action of pyrithiobac. It acts by inhibiting the enzyme HPPD, which is crucial for the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that play a vital role in photosynthesis and photoprotection. By inhibiting HPPD, pyrithiobac disrupts carotenoid synthesis, leading to the accumulation of phytotoxic intermediates and ultimately causing cell death in susceptible weeds.
The development of weed resistance to herbicides is a significant concern in agriculture. Research efforts are directed towards understanding and managing pyrithiobac resistance in weeds. Studies have identified different mechanisms of resistance in various weed species, including target-site modification, enhanced metabolism, and non-target site resistance [].
Pyrithiobac is a thioether compound characterized by the presence of a sulfur atom bonded to both a phenyl ring and a pyrimidine ring. It is primarily known as a post-emergence herbicide, particularly effective against certain broadleaf and grassy weeds in crops like cotton and soybeans. Its chemical structure allows it to inhibit specific enzymes crucial for plant growth, making it an essential tool in agricultural weed management .
Pyrithiobac acts as a selective auxin herbicide by mimicking the natural plant hormone auxin. Auxin regulates various plant growth processes. Pyrithiobac disrupts these processes, leading to abnormal cell division, uncontrolled growth, and ultimately weed death []. This mechanism allows it to target broadleaf weeds and some grasses while having minimal impact on monocotyledonous crops like cereals.
Pyrithiobac acts mainly as an inhibitor of Acetohydroxyacid synthase (AHAS), an enzyme that catalyzes the first step in the biosynthesis of branched-chain amino acids. The inhibition of this enzyme leads to the disruption of protein synthesis in plants, ultimately resulting in their death. The compound's efficacy is attributed to its ability to bind to the active site of AHAS, preventing substrate access and subsequent enzymatic activity .
Recent studies have expanded the biological activity of pyrithiobac beyond herbicidal effects. It has shown potential inhibitory effects against various fungal strains and even against viral proteases, such as those found in SARS-CoV. This suggests that pyrithiobac derivatives could be explored for their potential as antifungal and antiviral agents .
Pyrithiobac can be synthesized through several methods:
These methods often involve the use of bases like triethylamine or sodium methoxide in solvents such as acetonitrile or methanol, facilitating nucleophilic substitutions on the triazine ring.
Pyrithiobac's primary application is in agriculture as a herbicide. It is particularly effective in:
Research indicates that pyrithiobac interacts significantly with various biological targets:
Pyrithiobac shares structural and functional characteristics with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Imidazolinone | Imidazoline derivative | Herbicide | Selective action against specific weeds |
Sulfonylurea | Urea derivative | Herbicide | Broad-spectrum weed control |
Glyphosate | Phosphonate | Herbicide | Non-selective; inhibits EPSPS enzyme |
Triazine | Triazine derivative | Herbicide | Inhibits photosynthesis |
Pyrithiobac is unique due to its dual functionality as both a herbicide and potential antifungal/antiviral agent, which distinguishes it from other herbicides that primarily target plant growth processes without additional biological activities .
Target-site resistance represents the primary mechanism by which weedy plants develop resistance to pyrithiobac through mutations in the acetolactate synthase gene [4]. The tryptophan to leucine substitution at position 574 stands as the most significant and frequently observed mutation conferring pyrithiobac resistance [5].
The W574L mutation results from a point mutation leading to the replacement of a tryptophan codon with a leucine codon at position 574 of the acetolactate synthase gene [4]. This substitution fundamentally alters the enzyme's interaction with pyrithiobac, creating steric hindrance that prevents effective herbicide binding [6]. Research on redroot pigweed and tall waterhemp populations has demonstrated that the W574L mutation confers extremely high levels of resistance, with resistance factors ranging from 51-fold to 1476-fold for whole-plant responses [5].
At the enzymatic level, the W574L mutation produces even more dramatic effects, with acetolactate synthase enzyme resistance reaching 1214-fold in tall waterhemp and 3360-fold in redroot pigweed populations [4]. The structural basis of this resistance involves a rotation of 38 degrees in the dihedral angle that connects the heterocyclic ring of pyrithiobac to the sulfonylurea bridge, forcing the chlorine atom toward the thiamine pyrophosphate binding region and impeding accumulative inhibition [6].
Beyond the W574L mutation, several other amino acid substitutions in the acetolactate synthase gene contribute to pyrithiobac resistance [7]. Multiple resistant Palmer amaranth populations have been identified with point mutations at five positions: A122, A205, W574, S653, and G654 [8]. The A122T and A205V mutations confer lower levels of resistance to pyrithiobac compared to the W574L substitution [9].
The proline-197 position represents another critical site for resistance-conferring mutations, with P197S, P197T, and P197L substitutions documented across various weed species [10]. However, the cross-resistance patterns conferred by Pro-197 mutations vary significantly between species, with some populations showing sensitivity to pyrithiobac despite resistance to other acetolactate synthase inhibitors [10].
Table 1: Pyrithiobac Resistance Levels and Associated Mutations in Weedy Plant Populations
Population/Study | Pyrithiobac Resistance Factor | Key Mutations | ALS Enzyme Resistance | Citation |
---|---|---|---|---|
RRPW-R (Redroot Pigweed) | 1476x | W574L | 3360-fold | [4] [5] |
TW-R (Tall Waterhemp) | 51x | W574L | 1214-fold | [4] [5] |
C1B1 (Palmer Amaranth) | 7x | Multiple | Not specified | [11] |
T4B1 (Palmer Amaranth) | 8x | Multiple | Not specified | [11] |
Palmer Amaranth PA-R | Variable | A122, A205, W574, S653, G654 | Variable | [12] [8] |
Roadside Palmer Amaranth | >26x | Not specified | Not specified | [3] [13] |
Multiple Resistant Population | 151-563x | W574L (most abundant) | Variable | [8] |
Table 2: Critical Amino Acid Substitutions in ALS Gene and Their Resistance Profiles
Mutation Position | Amino Acid Change | Resistance Level | Cross-Resistance Pattern | Citation |
---|---|---|---|---|
A122T | Alanine to Threonine | Low to moderate | Limited ALS inhibitors | [9] [7] |
P197S/T/L | Proline to Serine/Threonine/Leucine | Variable (species dependent) | Broad spectrum variable | [10] [14] |
A205V | Alanine to Valine | Low to moderate | Specific ALS families | [9] [7] |
W574L | Tryptophan to Leucine | Very high (>1000x) | Broad spectrum high | [4] [5] [6] |
S653T/N | Serine to Threonine/Asparagine | Moderate | Moderate spectrum | [4] [5] [7] |
G654 | Glycine substitution | Variable | Variable | [12] [8] |
While target-site mutations represent the predominant mechanism of pyrithiobac resistance, non-target site resistance mechanisms have emerged as increasingly important factors in resistance evolution [15]. Non-target site resistance encompasses various mechanisms that reduce herbicide efficacy without altering the target enzyme structure [16].
Non-target site resistance through enhanced metabolism has been documented in several weed species resistant to acetolactate synthase inhibitors [15]. Waterhemp populations exhibiting moderate resistance to pyrithiobac without target-site mutations demonstrate the presence of non-target site mechanisms [15]. These mechanisms involve enhanced herbicide detoxification through cytochrome P450 enzymes, glutathione S-transferases, or other metabolic pathways that reduce the concentration of active herbicide reaching the target site [16].
Research on common ragweed populations has revealed that non-target site resistance represents the major type of resistance to acetolactate synthase inhibitors, present in 70.5% of resistant plants and 74.1% of fields harboring resistance [16]. The diversity of non-target site resistance mechanisms endows different resistance patterns across populations, contributing to the complexity of resistance management [16].
Multiple resistant Palmer amaranth biotypes have demonstrated reduced absorption and translocation of herbicides as contributing factors to resistance [11]. These populations absorbed less pyrithiobac within 48 hours after treatment compared to susceptible biotypes, and the pattern of herbicide translocation differed significantly between resistant and susceptible plants [11]. In resistant biotypes, the majority of translocated herbicide accumulated in shoots below the treated leaf rather than in the apical meristem region [11].
While gene amplification has been well-documented for glyphosate resistance through enhanced expression of the target enzyme, similar mechanisms have been less clearly established for pyrithiobac resistance [12]. However, some resistant populations show alterations in acetolactate synthase gene expression that may contribute to resistance phenotypes [10]. The role of gene expression changes in pyrithiobac resistance remains an active area of research, with conflicting reports regarding whether increased or decreased expression contributes to resistance [10].
The evolution of pyrithiobac resistance in weedy plant populations follows predictable patterns governed by fundamental population genetic principles [17]. Understanding these evolutionary drivers provides crucial insights for resistance management strategies and predicting future resistance development [18].
The initial frequency of resistance alleles in weed populations represents a critical factor determining the rate of resistance evolution [19]. For acetolactate synthase inhibitor resistance, the initial proportion of resistant individuals has been estimated at approximately one in one million individuals [19]. This relatively high frequency compared to other herbicide resistance traits contributes to the rapid evolution of pyrithiobac resistance observed in field populations [14].
Spontaneous mutations in the acetolactate synthase gene occur at rates sufficient to generate resistance alleles within large weed populations [17]. The uncompetitive inhibition kinetics of pyrithiobac and other acetolactate synthase inhibitors create conditions favorable for resistance evolution by allowing partially resistant individuals to survive and reproduce [14].
Gene flow through pollen and seed dispersal plays a fundamental role in spreading pyrithiobac resistance alleles among populations [20]. Palmer amaranth, being a dioecious species, facilitates resistance dissemination through pollen movement, with evidence indicating that resistance traits can be transmitted through pollen flow between populations [2]. Roadside Palmer amaranth populations have been identified as significant reservoirs of resistance alleles, serving as sources for resistance spread to adjacent agricultural fields [3].
The widespread occurrence of multiple resistance to both pyrithiobac and glyphosate in roadside populations demonstrates the potential for long-distance dispersal of resistance traits [13]. Among 215 surveyed populations, 209 populations showed multiple resistance to both herbicides at varying degrees, indicating extensive gene flow and resistance dissemination across landscapes [3].
Continuous application of pyrithiobac creates strong selection pressure favoring resistant individuals within weed populations [17]. Unlike some herbicide resistance traits that impose fitness costs on resistant plants, pyrithiobac resistance conferred by acetolactate synthase mutations typically shows minimal to no fitness penalty in the absence of herbicide selection [19]. This absence of fitness costs accelerates the spread of resistance alleles within populations once they arise [21].
Research on Palmer amaranth populations with enhanced expression of glyphosate resistance genes has demonstrated that while some resistance mechanisms may impose slight fitness costs, these effects are often insufficient to prevent resistance spread under field conditions [21]. The lack of significant fitness penalties associated with most pyrithiobac resistance mechanisms contributes to the persistence of resistance alleles even in the absence of selection pressure [19].
Population size significantly influences the dynamics of resistance evolution through its effects on genetic drift and the maintenance of genetic diversity [18]. Larger weed populations maintain both resistant and susceptible alleles for extended periods, providing opportunities for resistance management through gene flow from susceptible individuals [17]. Conversely, small populations are more susceptible to genetic drift, which can lead to random fixation of resistance alleles regardless of their selective advantage [18].
Bottleneck events, such as those caused by intensive herbicide applications or other management practices, can dramatically alter allele frequencies within populations [18]. These events may either eliminate resistance alleles if they occur early in resistance evolution or fix resistance alleles if they occur after resistance has become established [17].
Table 3: Population Genetics and Evolutionary Drivers of Pyrithiobac Resistance
Factor | Description | Impact on Resistance Evolution | Citation |
---|---|---|---|
Gene Flow Mechanism | Pollen and seed dispersal | Spreads resistance alleles between populations | [18] [20] |
Mutation Rate | Spontaneous mutations in ALS gene | Provides source of new resistance alleles | [17] [14] |
Initial Frequency | ~1 in 1 million individuals | Low initial frequency delays resistance | [19] [14] |
Fitness Cost | Minimal to none for ALS resistance | No fitness penalty accelerates spread | [19] [21] |
Selection Pressure | Continuous herbicide application | Drives selection for resistant individuals | [17] [14] |
Population Size Effect | Larger populations maintain diversity | Maintains both resistant and susceptible alleles | [18] [17] |
Genetic Drift Impact | Random allele frequency changes | Can lead to random fixation of alleles | [18] [17] |
Complex | Resolution (Å) | Space Group | Binding Mode | ThDP Modification | Key Interactions |
---|---|---|---|---|---|
AtAHAS-Pyrithiobac (5K2O) | 2.8 | P21 | Pyrimidine ring deepest | Thiazolium ring cleavage | π-stacking with W574, R377 salt bridge |
ScAHAS-Chlorimuron ethyl | 2.33 | P212121 | Triazolopyrimidine insertion | ThDP to ThThDP | FAD bending, R380 contact |
AtAHAS-Bispyribac | 2.2 | P21 | S-shaped conformation | ThAthDP formation | Three aromatic ring contacts |
AtAHAS-Propoxycarbazone-sodium | 2.5 | P21 | Triazolinone deepest | ThThDP formation | W574 hydrophobic contact |
The crystallographic data reveal that pyrithiobac binding induces significant conformational changes in the acetohydroxyacid synthase structure, particularly involving the mobile loop and capping region that regulate access to the active site [6] [7]. These conformational adjustments optimize the enzyme-inhibitor interactions while simultaneously preventing substrate binding through steric exclusion [6]. The magnitude of these structural rearrangements underscores the dynamic nature of the herbicide binding process and the importance of protein flexibility in achieving high-affinity binding [3].
The acetolactate synthase enzyme exhibits remarkable conservation across diverse biological kingdoms, yet significant genomic variations contribute to differential herbicide sensitivity and resistance patterns [8] [9]. Comparative genomic analysis reveals that acetohydroxyacid synthase genes are universally present in plants, bacteria, and fungi, but absent from animal genomes, making this enzyme an attractive target for selective herbicidal and antimicrobial activity [5] [8].
In plant species, acetolactate synthase genes display considerable structural diversity, with many species harboring multiple gene copies that encode distinct enzyme isoforms [10] [11]. Arabidopsis thaliana possesses a single acetohydroxyacid synthase gene, while wheat (Triticum aestivum) contains two functional copies designated TaALS1 and TaALS2 [12] [13]. These multiple gene copies often exhibit differential expression patterns and herbicide sensitivity profiles, contributing to the complex resistance mechanisms observed in weed populations [11] [14].
The genomic architecture of acetolactate synthase varies significantly between plant and fungal lineages. Bacterial acetohydroxyacid synthase typically consists of two subunits encoded by separate genes (ilvB and ilvN), whereas plant and fungal enzymes are encoded by single genes producing catalytic subunits that associate with smaller regulatory subunits [15] [9]. This structural organization influences both enzymatic activity and herbicide sensitivity, with the regulatory subunits playing crucial roles in feedback inhibition and allosteric regulation [16] [15].
Table 2: Comparative Genomic Analysis of Acetolactate Synthase Across Plant and Fungal Species
Species | Gene | Common Mutations | Resistance Pattern | Kingdom |
---|---|---|---|---|
Arabidopsis thaliana | AtALS | A122T, P197S, W574L | SU, IMI, PYB resistant | Plant |
Triticum aestivum | TaALS1/TaALS2 | P174S, G631D, G632S | Nicosulfuron resistant | Plant |
Alopecurus aequalis | ALS1 | P197Y, W574L | Mesosulfuron resistant | Plant |
Brassica juncea | ALS1/ALS2 | P197R, W574L | Cross-resistance to SU/PYB | Plant |
Echinochloa phyllopogon | ALS2 | W574L | Penoxsulam resistant | Plant |
Candida albicans | CaAHAS | G121S, P188A | Broad antifungal sensitivity | Fungal |
Saccharomyces cerevisiae | ScAHAS | A653G | Variable herbicide sensitivity | Fungal |
Trichoderma harzianum | ThAHAS | P197 variant | Natural AHAS inhibitor resistant | Fungal |
Phylogenetic analysis of acetohydroxyacid synthase sequences demonstrates that plant enzymes cluster with bacterial AHAS II, suggesting an endosymbiotic origin during chloroplast evolution [17] [9]. This evolutionary relationship explains the high sequence conservation observed in the active site regions, particularly around residues critical for thiamine diphosphate binding and catalytic activity [16] [8]. The conservation extends to the herbicide binding pocket, where key residues such as tryptophan 574 and arginine 377 are invariant across plant species [5] [18].
Fungal acetohydroxyacid synthase enzymes exhibit greater sequence divergence from their plant counterparts, particularly in surface-exposed regions surrounding the herbicide binding site [5]. This divergence contributes to differential herbicide sensitivity patterns observed between plant and fungal systems. Candida albicans acetohydroxyacid synthase demonstrates high sensitivity to several herbicide classes, making it a promising target for antifungal drug development [5]. The broad-spectrum antifungal activity observed with chlorimuron ethyl and other sulfonylureas reflects the high conservation of critical binding residues across fungal species [5].
Resistance-conferring mutations cluster around specific hotspots within the acetohydroxyacid synthase active site, with proline 197 and tryptophan 574 representing the most frequently mutated positions across plant species [18] [10]. These mutations alter herbicide binding affinity through various mechanisms, including disruption of π-stacking interactions, modification of steric constraints, and alteration of protein dynamics [18] [14]. The Pro197 position is particularly critical, as mutations at this site confer broad-spectrum resistance to multiple herbicide families [11] [19].
The genomic context of acetohydroxyacid synthase genes varies considerably between species, influencing expression regulation and evolutionary constraints. In some plant species, acetohydroxyacid synthase genes are clustered with other branched-chain amino acid biosynthesis genes, facilitating coordinated regulation of the entire pathway [20]. Conversely, fungal acetohydroxyacid synthase genes are often found in more dispersed genomic locations, suggesting different evolutionary pressures and regulatory mechanisms.
The mechanism by which pyrithiobac and related herbicides inhibit acetohydroxyacid synthase involves the complete occlusion of the substrate access channel through specific binding conformations that prevent both pyruvate molecules from reaching the catalytic center [6] [7]. This channel blockade mechanism represents a sophisticated form of competitive inhibition that exploits the enzyme's natural substrate binding pathway to achieve exceptional herbicidal potency [3].
Pyrithiobac adopts a distinctive binding conformation characterized by the deep insertion of its pyrimidine ring into the herbicide binding pocket, while the benzoate moiety extends toward the enzyme surface [4] [1]. This orientation effectively spans the entire substrate access channel, creating a physical barrier that prevents substrate entry [6]. The binding conformation is stabilized by multiple non-covalent interactions, including π-stacking with tryptophan 574, hydrogen bonding with conserved active site residues, and electrostatic interactions with charged amino acids [2] [3].
The channel blockade mechanism varies significantly among different herbicide families, reflecting their distinct chemical structures and binding preferences [4]. Sulfonylureas such as chlorimuron ethyl adopt conformations that position their heterocyclic rings parallel to tryptophan 574, while their bridging groups extend along the channel length [3]. Imidazolinones like imazaquin orient their quinoline rings toward the enzyme surface, with the carboxylate group forming critical ionic interactions with arginine 377.
Table 3: Herbicide Binding Conformations and Channel Blockade Mechanisms
Herbicide Class | Example Compound | Binding Orientation | Key Residue Contacts | Channel Blockade Mechanism | ThDP Interaction |
---|---|---|---|---|---|
Pyrimidinyl-benzoates (PYB) | Pyrithiobac, Bispyribac | Pyrimidine ring deepest, S-shaped | W574, R377, M200, K256 | Complete substrate access blockade | Thiazolium ring cleavage |
Sulfonylureas (SU) | Chlorimuron ethyl | Pyrimidine parallel to W574 | W574, R377, D376 | Substrate channel occlusion | Cofactor stabilization |
Imidazolinones (IMI) | Imazaquin | Quinoline protruding outward | R377, W574, G121 | Competitive substrate displacement | Limited ThDP contact |
Sulfonylamino-carbonyl-triazolinones (SCT) | Propoxycarbazone-sodium | Triazolinone ring deepest | W574, flexible linker region | Active site channel filling | ThThDP formation |
Triazolopyrimidines (TP) | Penoxsulam | Triazole-pyrimidine insertion | W574, reduced π-stacking | Substrate access prevention | Minimal ThDP modification |
The effectiveness of channel blockade depends critically on the ability of herbicides to maintain stable binding conformations that resist displacement by substrate molecules [18] [14]. Pyrithiobac achieves this stability through its multiple contact points with the enzyme surface, creating a network of interactions that collectively provide high binding affinity [2] [4]. The sulfur linker in pyrithiobac contributes to conformational stability by restricting rotational freedom and maintaining optimal geometric relationships between the aromatic rings [4].
Conformational changes induced by herbicide binding extend beyond the immediate binding site to encompass broader structural rearrangements that enhance inhibitory potency [6] [3]. These changes include rotation of the flavin adenine dinucleotide cofactor, repositioning of mobile loops, and alterations in subunit interfaces [6] [18]. Such conformational plasticity allows the enzyme to optimize its interactions with different herbicide structures while simultaneously preventing substrate binding through allosteric mechanisms [3].
The pyrithiobac binding conformation specifically disrupts the normal catalytic cycle by interfering with thiamine diphosphate function, leading to modification of this essential cofactor [2]. When pyrimidinyl-benzoates bind to acetohydroxyacid synthase, they trigger cleavage of the thiazolium ring in thiamine diphosphate, forming thiamine aminoethenethiol diphosphate [3]. This cofactor modification represents an irreversible inactivation mechanism that contributes to the exceptional in vivo potency of pyrimidinyl-benzoate herbicides.
The channel blockade mechanism exhibits remarkable specificity for acetohydroxyacid synthase over other thiamine diphosphate-dependent enzymes, reflecting the unique architecture of the herbicide binding site [8]. This selectivity arises from the specific arrangement of aromatic and charged residues that line the substrate access channel, creating a binding environment that is complementary to herbicide structures but distinct from the active sites of related enzymes [8]. The high degree of selectivity contributes to the favorable toxicological profiles of acetohydroxyacid synthase-inhibiting herbicides [5] [8].
Environmental Hazard